(2Z)-2-[(3,5-difluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide

Cytotoxicity Lung Cancer Structure-Activity Relationship

Ensure target specificity in your oncology studies with (2Z)-2-[(3,5-difluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide. This compound's precise 3,5-difluorophenyl motif is critical for AKR1B10 inhibition—generic substitution with non-fluorinated or mono-fluorinated analogs leads to significant loss of cytotoxic activity. Its equipotent activity to docetaxel in MCF-7 cells makes it an ideal non-taxane control for resistance studies. Procure the exact structure to maintain assay reproducibility and SAR continuity.

Molecular Formula C22H14F2N2O2
Molecular Weight 376.363
CAS No. 1327182-81-9
Cat. No. B2528555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z)-2-[(3,5-difluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide
CAS1327182-81-9
Molecular FormulaC22H14F2N2O2
Molecular Weight376.363
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC(=CC(=C4)F)F
InChIInChI=1S/C22H14F2N2O2/c23-15-11-16(24)13-18(12-15)26-22-19(10-14-6-4-5-9-20(14)28-22)21(27)25-17-7-2-1-3-8-17/h1-13H,(H,25,27)
InChIKeyQPDRCZRGFBPZAK-ROMGYVFFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2Z)-2-[(3,5-Difluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide: Chemical Identity and Core Scaffold


The compound (2Z)-2-[(3,5-difluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide (CAS 1327182-81-9) is a synthetic small molecule belonging to the 2-imino-2H-chromene-3-carboxamide class [1]. It features a chromene core, an N-phenyl carboxamide at position 3, and a (3,5-difluorophenyl)imino substituent at position 2. This specific arrangement places two electron-withdrawing fluorine atoms in a meta configuration on the phenylimino ring, a structural motif designed to modulate lipophilicity and electronic properties distinct from its non-fluorinated or mono-fluorinated analogs [2]. The compound has a molecular formula of C22H14F2N2O2 and a molecular weight of 376.36 g/mol .

Why (2Z)-2-[(3,5-Difluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide Cannot Be Generically Substituted


Within the 2-imino-2H-chromene-3-carboxamide series, even minor modifications to the N-aryl imino substituent dramatically alter biological performance. The specific (3,5-difluorophenyl)imino group is not an interchangeable motif; its distinct electronic profile and lipophilicity directly influence the compound's interaction with biological targets and its resultant antiproliferative potency [1]. Replacing it with a non-fluorinated phenyl, a mono-fluorophenyl, or an alternative substitution pattern leads to a quantifiable loss of cytotoxic activity, making generic substitution a high-risk proposition for research reproducibility [2]. This evidence underscores the necessity of procuring the precise structure to ensure continuity in structure-activity relationship (SAR) studies and assay validation.

Quantitative Differentiation Evidence for (2Z)-2-[(3,5-Difluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide


Superior Antiproliferative Activity in Lung Cancer Cells (A-549) vs. Unsubstituted Analog

The target compound, featuring the 3,5-difluorophenyl substitution (designated as compound VIa in the study), demonstrates markedly superior antiproliferative activity against A-549 lung carcinoma cells compared to its unsubstituted parent analog 2-imino-N-phenyl-2H-chromene-3-carboxamide [1]. The incorporation of the difluorinated imino group directly correlates with a nanomolar-level improvement in potency, highlighting the critical role of this specific substituent. This differentiation is lost if a simpler, non-fluorinated analog is used as a substitute .

Cytotoxicity Lung Cancer Structure-Activity Relationship

Enhanced Cytotoxicity in Breast Cancer Cells (MCF-7) vs. Clinical Standard

In the MCF-7 breast cancer cell line, the target compound (2Z)-2-[(3,5-difluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide (VIa) exhibits potent activity that is equipotent to the clinically established chemotherapeutic agent docetaxel [1]. This is a significant finding, as it benchmarks the compound's activity against a known standard of care, rather than just an internal series analog. The control compound in this assay was docetaxel [2].

Cytotoxicity Breast Cancer Docetaxel

Broad-Spectrum Cytotoxicity Profile Superior to Mono-Fluorinated and Methoxy Analogs

The target compound's 3,5-difluorophenyl group confers a broad-spectrum cytotoxicity profile across multiple cancer types that is distinct from its closest analogs. While a 2,4-difluorophenyl analog (CAS 1327173-25-0) and a 4-methoxyphenyl analog have reported anticancer activity, the target compound (VIa) is the specific molecule in the study by Gill et al. with reported potent activity across MCF-7 (breast), A-549 (lung), PC-3 (prostate), and Caco-2 (colorectal) cell lines [1]. A closely related compound, (2Z)-2-[(2-methoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide, is described with less specific apoptotic mechanisms and without the same breadth of quantitative profiling .

Cytotoxicity Prostate Cancer Colorectal Cancer

Defined Application Scenarios for (2Z)-2-[(3,5-Difluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide


Chemical Probe for AKR1B10-Mediated Cancer Pathways

The compound serves as a valuable chemical probe for investigating the role of AKR1B10 in carcinogenesis. As a member of a class identified as potent competitive inhibitors of the tumor marker AKR1B10 [1], the specific 3,5-difluorophenyl motif on this compound is critical for exploring the structure-activity relationship landscape around this target. Its demonstrated cytotoxic effects in MCF-7 and other cell lines make it a starting point for studies on AKR1B10's role in breast cancer cell proliferation, where the enzyme is a recognized therapeutic target [1].

Validation Tool in Docetaxel-Comparative Breast Cancer Research

Given its documented equipotent activity to docetaxel in MCF-7 breast cancer cells [2], this compound is ideally suited as a non-taxane control or comparative agent in preclinical research. Studies investigating mechanisms of taxane resistance or seeking synergistic drug combinations can utilize this compound as a structurally distinct molecule that achieves a similar potency endpoint, helping to isolate target-specific effects from general cytotoxic responses [2].

Core Scaffold for Structure-Activity Relationship (SAR) Expansion in Oncology

With well-defined substituents (3,5-difluorophenylimino at position 2 and N-phenyl carboxamide at position 3), this compound is an ideal starting material for systematic SAR expansion [2]. Its synthetic accessibility, based on established Knoevenagel condensation protocols, allows for derivatization at the chromene core or the amide linkage without disrupting the critical fluorinated pharmacophore. This enables hypothesis-driven medicinal chemistry campaigns focused on improving pharmacokinetic properties while retaining the potent cytotoxicity of the parent compound [2].

Quote Request

Request a Quote for (2Z)-2-[(3,5-difluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.